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Compound of Interest

Compound Name: 2-(3,4-Dichlorophenyl)ethanol

Cat. No.: B143686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-(3,4-Dichlorophenyl)ethanol, a key intermediate in various chemical syntheses. This

document is intended to serve as a valuable resource for researchers and professionals

engaged in drug development and organic synthesis, offering detailed spectroscopic

information and the methodologies for its acquisition.

Chemical Structure and Properties
IUPAC Name: 2-(3,4-dichlorophenyl)ethanol[1] Molecular Formula: C₈H₈Cl₂O[1][2] Molecular

Weight: 191.05 g/mol [1][2] CAS Number: 35364-79-5[1][2]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(3,4-
Dichlorophenyl)ethanol. It is important to note that while infrared spectroscopic data is

available from experimental sources, a complete public dataset for NMR and mass

spectrometry is not readily available. Therefore, the NMR and mass spectrometry data

presented below are predicted values based on the analysis of structurally similar compounds

and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b143686?utm_src=pdf-interest
https://www.benchchem.com/product/b143686?utm_src=pdf-body
https://www.benchchem.com/product/b143686?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3_4-Dichlorophenyl_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3_4-Dichlorophenyl_ethanol
https://www.scbt.com/p/2-3-4-dichlorophenyl-ethanol-35364-79-5
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3_4-Dichlorophenyl_ethanol
https://www.scbt.com/p/2-3-4-dichlorophenyl-ethanol-35364-79-5
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3_4-Dichlorophenyl_ethanol
https://www.scbt.com/p/2-3-4-dichlorophenyl-ethanol-35364-79-5
https://www.benchchem.com/product/b143686?utm_src=pdf-body
https://www.benchchem.com/product/b143686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 d 1H Ar-H (H2)

~7.35 d 1H Ar-H (H5)

~7.10 dd 1H Ar-H (H6)

~3.85 t 2H -CH₂-OH

~2.80 t 2H Ar-CH₂-

~1.70 s (broad) 1H -OH

Predicted based on typical chemical shifts for substituted phenylethanols.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~139.5 Ar-C (C1)

~132.5 Ar-C (C4)

~131.0 Ar-C (C3)

~130.5 Ar-C (C5)

~129.0 Ar-C (C6)

~128.0 Ar-C (C2)

~62.0 -CH₂-OH

~38.0 Ar-CH₂-

Predicted based on typical chemical shifts for substituted phenylethanols.[3][4]

Table 3: FTIR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Medium-Strong C=C stretch (aromatic ring)

1250-1000 Strong C-O stretch (primary alcohol)

880-800 Strong
C-H bend (aromatic, out-of-

plane)

800-600 Strong C-Cl stretch

Data sourced from Bio-Rad Laboratories, Inc. and Acros Organics, obtained on a Bruker

Tensor 27 FT-IR instrument (Neat).[1]

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment

190/192/194 Moderate
[M]⁺ (Molecular ion with

chlorine isotopes)

159/161 High [M - CH₂OH]⁺

123 Moderate [C₇H₅Cl]⁺

89 Low [C₇H₅]⁺

Predicted based on typical fragmentation patterns of phenylethanols and the isotopic

distribution of chlorine.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 2-(3,4-Dichlorophenyl)ethanol in
0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz

or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to approximately 16 ppm.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Process the data using appropriate software (e.g., TopSpin, MestReNova). This includes

Fourier transformation, phase correction, baseline correction, and referencing to the TMS

signal.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to approximately 220 ppm.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Process the data similarly to the ¹H NMR spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Neat Sample):

Sample Preparation: As 2-(3,4-Dichlorophenyl)ethanol is a liquid at room temperature, a

neat spectrum can be obtained. Place a small drop of the neat liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-

IR).

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample-loaded salt plates in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

Sample Preparation: Prepare a dilute solution of 2-(3,4-Dichlorophenyl)ethanol in a volatile

organic solvent (e.g., dichloromethane or methanol).

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an

Electron Ionization (EI) source.

Gas Chromatography:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from the solvent

and any impurities.

Employ a temperature program to ensure good separation and peak shape (e.g., start at

50°C, ramp to 250°C).

Mass Spectrometry:

As the analyte elutes from the GC column, it enters the EI source of the mass

spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass

analyzer (e.g., a quadrupole).

A mass spectrum is generated by plotting the relative abundance of the ions against their

m/z values.

Visualizations
The following diagram illustrates the logical relationship between the spectroscopic data and

the chemical structure of 2-(3,4-Dichlorophenyl)ethanol.
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Caption: Workflow of Spectroscopic Analysis for 2-(3,4-Dichlorophenyl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(3,4-Dichlorophenyl)ethanol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143686#spectroscopic-data-for-2-3-4-dichlorophenyl-
ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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